molecular formula C17H13ClFNO3 B5730741 3-(2-chloro-6-fluorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide

3-(2-chloro-6-fluorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide

Cat. No. B5730741
M. Wt: 333.7 g/mol
InChI Key: LCHSCQDWQQRMDT-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-chloro-6-fluorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide, also known as CFTRinh-172, is a small molecule inhibitor of cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride ion channel that plays a crucial role in maintaining the salt and water balance in various tissues, including the lungs, pancreas, and sweat glands. CFTRinh-172 has been extensively studied for its potential therapeutic applications in cystic fibrosis, a genetic disorder that affects the function of CFTR protein.

Mechanism of Action

3-(2-chloro-6-fluorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide acts as a potent and selective inhibitor of CFTR protein by binding to a specific site on the protein. The binding of 3-(2-chloro-6-fluorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide prevents the opening of the chloride ion channel, leading to reduced chloride and water secretion in various tissues. This results in increased hydration of airway surfaces and improved mucociliary clearance, which can help alleviate the symptoms of cystic fibrosis.
Biochemical and Physiological Effects:
3-(2-chloro-6-fluorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide has been shown to have various biochemical and physiological effects on the body. In vitro studies have shown that 3-(2-chloro-6-fluorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide can effectively inhibit the activity of CFTR protein, leading to increased hydration of airway surfaces and improved mucociliary clearance. In vivo studies using animal models of cystic fibrosis have also shown promising results, with improved lung function and reduced inflammation.

Advantages and Limitations for Lab Experiments

3-(2-chloro-6-fluorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide has several advantages for lab experiments, including its potent and selective inhibition of CFTR protein, which allows for precise control of chloride and water secretion in various tissues. However, 3-(2-chloro-6-fluorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide also has some limitations, including its potential toxicity and off-target effects, which can affect the interpretation of experimental results.

Future Directions

There are several future directions for research on 3-(2-chloro-6-fluorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide, including the development of more potent and selective inhibitors of CFTR protein, the optimization of dosing regimens and administration routes, and the exploration of combination therapies with other drugs for the treatment of cystic fibrosis. Additionally, further studies are needed to investigate the potential therapeutic applications of 3-(2-chloro-6-fluorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide in other diseases, such as chronic obstructive pulmonary disease and bronchiectasis.

Synthesis Methods

3-(2-chloro-6-fluorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide can be synthesized using various methods, including the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with 2-amino-5-chloro-6-fluorobenzophenone in the presence of thionyl chloride and triethylamine. The resulting intermediate is then treated with acryloyl chloride and triethylamine to obtain 3-(2-chloro-6-fluorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide. The purity and yield of the compound can be improved using various purification techniques, such as column chromatography and recrystallization.

Scientific Research Applications

3-(2-chloro-6-fluorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide has been extensively studied for its potential therapeutic applications in cystic fibrosis. In vitro studies have shown that 3-(2-chloro-6-fluorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide can effectively inhibit the activity of CFTR protein, leading to increased hydration of airway surfaces and improved mucociliary clearance. In vivo studies using animal models of cystic fibrosis have also shown promising results, with improved lung function and reduced inflammation.

properties

IUPAC Name

(E)-3-(2-chloro-6-fluorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClFNO3/c18-13-2-1-3-14(19)12(13)5-7-17(21)20-11-4-6-15-16(10-11)23-9-8-22-15/h1-7,10H,8-9H2,(H,20,21)/b7-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCHSCQDWQQRMDT-FNORWQNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C=CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)/C=C/C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(2-chloro-6-fluorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.